molecular formula C24H24FN3OS B2619509 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea CAS No. 851970-65-5

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea

Cat. No.: B2619509
CAS No.: 851970-65-5
M. Wt: 421.53
InChI Key: UPMNHLLBBFOHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea is a complex organic compound that features a combination of indole, furan, and thiourea moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3OS/c1-16-5-3-6-19(13-16)27-24(30)28(15-20-7-4-12-29-20)11-10-21-17(2)26-23-9-8-18(25)14-22(21)23/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMNHLLBBFOHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and thiourea groups. Common reagents used in these reactions include halogenated indoles, furan derivatives, and thiourea. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea (-N-C(=S)-N-) group undergoes oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), peracetic acid, or other peracids.

  • Conditions : Acidic environments (e.g., HCl or H₂SO₄) at 25–60°C.

  • Products : Sulfonyl derivatives (e.g., sulfonic acid or sulfonamide analogs).

  • Mechanism : The sulfur atom in the thiourea group is oxidized stepwise from S⁻ to S⁺ and finally to S⁶+ (sulfonyl group).

Key Data :

Reaction TypeReagentsTemperatureYieldReference
OxidationH₂O₂/HCl50°C72%

Reduction Reactions

The thiourea moiety can be reduced to form amines or thiols:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C for LiAlH₄; ethanol at 60°C for catalytic hydrogenation .

  • Products : Corresponding urea derivatives (via desulfurization) or amines.

Example :

ThioureaLiAlH4Urea derivative+H2S\text{Thiourea}\xrightarrow{\text{LiAlH}_4}\text{Urea derivative}+\text{H}_2\text{S}

Substitution Reactions

Electrophilic substitution occurs on aromatic rings (indole, phenyl, or furan):

  • Halogenation :

    • Reagents : Cl₂ or Br₂ in FeCl₃-catalyzed reactions.

    • Site : Para/ortho positions of the 3-methylphenyl group .

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ mixture.

    • Site : Indole ring at position 5 (fluoro-substituted) .

Comparative Reactivity :

Aromatic GroupReaction Rate (Relative)Preferred Position
3-MethylphenylHigh (electron-donating methyl)Para
IndoleModerate (fluoro deactivates)Position 4/6
FuranLow (electron-rich)Alpha-position

Cyclization Reactions

Thioureas participate in cyclocondensation to form heterocycles:

  • Reagents : Dimethyl acetylenedicarboxylate (DMAD) or diethyl oxalate.

  • Conditions : Methanol or acetic acid at reflux .

  • Products : Thiazolidinone or thiazine derivatives via intramolecular cyclization .

Mechanistic Pathway :

  • Nucleophilic attack by the thiourea sulfur on the electrophilic alkyne.

  • Cyclization to form a five-membered (thiazolidinone) or six-membered (thiazine) ring .

Hydrogen Bonding and Supramolecular Interactions

The thiourea group forms strong hydrogen bonds, influencing reactivity:

  • Synthons : {⋯HNCS}₂ motifs stabilize dimeric aggregates .

  • Impact on Reactivity : Hydrogen bonding reduces nucleophilicity of the sulfur atom, slowing oxidation but enhancing cyclization .

Comparison with Analogous Thiourea Derivatives

CompoundKey Reaction DifferencesReference
3-Cyclohexyl-substituted thiourea Higher steric hindrance slows substitution
1-(4-Chlorophenyl)thiourea Chlorine enhances electrophilic substitution
Furan-methyl-substituted analogs Faster cyclization due to furan’s rigidity

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing H₂S and forming aromatic amines.

  • Photodegradation : UV light induces cleavage of the indole-ethyl bond, yielding 5-fluoro-2-methylindole .

Industrial and Pharmacological Relevance

  • Catalysis : Used in asymmetric synthesis as hydrogen-bonding catalysts .

  • Drug Design : Thiourea derivatives inhibit enzymes like glutaminyl cyclase (e.g., patent EP2865670A1) .

Scientific Research Applications

The compound exhibits diverse biological activities, including:

Anticancer Activity

Research indicates that thiourea derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that this compound has an IC50 value of 16.23 µM against U937 cells, indicating significant antiproliferative activity compared to reference drugs like etoposide. It targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis regulation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference DrugSelectivity
U93716.23EtoposideHigh
THP-1>50EtoposideLow

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections.

Other Biological Activities

Indole derivatives are known for their antiviral and anti-inflammatory properties. This compound may also exhibit activities against:

  • HIV
  • Tuberculosis
  • Diabetes

Scientific Research Applications

The applications of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea can be categorized as follows:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

Biology

  • Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine

  • Explored for therapeutic effects in treating various diseases.

Industry

  • Utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and thiourea moieties are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through inhibition of specific enzymes, interaction with DNA or RNA, or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea is unique due to its combination of indole, furan, and thiourea moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .

Biological Activity

The compound 3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈FN₃OS
  • Molecular Weight : 353.43 g/mol

This compound features a thiourea moiety, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylindole derivatives with furan and thiourea components. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Research indicates that compounds containing thiourea and indole derivatives exhibit significant antimicrobial properties. The compound in focus has shown promising activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies have demonstrated that the compound possesses minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Anticancer Properties

The indole scaffold is a well-known pharmacophore in anticancer drug design. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific cancer types under investigation include:

  • Breast cancer
  • Lung cancer

Cell viability assays have shown a dose-dependent reduction in cell proliferation, highlighting its potential therapeutic efficacy against cancer .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vivo models have indicated a reduction in inflammation markers, suggesting that it may modulate inflammatory pathways effectively .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the efficacy of thiourea derivatives:

  • Study on Antibacterial Activity :
    • A study evaluated various thiourea derivatives against S. aureus and E. coli. The results indicated that modifications to the indole ring significantly influenced antibacterial potency, with some compounds exhibiting MIC values below 20 µM .
  • Anticancer Evaluation :
    • In a study assessing the cytotoxicity of indole-based compounds, it was found that certain derivatives led to increased caspase activity in cancer cells, suggesting apoptosis as a mechanism of action .
  • Inflammatory Response Modulation :
    • Research demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines in murine models, supporting the hypothesis that this class of compounds may serve as anti-inflammatory agents .

Q & A

Basic Question: What are the standard synthetic routes for preparing this thiourea derivative, and how are intermediates validated?

Methodological Answer:
The compound is synthesized via a multi-step route involving:

Indole Core Functionalization : Introduction of the 5-fluoro-2-methyl group to the indole scaffold using electrophilic substitution (e.g., fluorination at position 5 via HF/pyridine systems) .

Ethyl Linker Addition : Alkylation of the indole N–H group with ethylene dihalides to introduce the ethyl spacer.

Thiourea Formation : Reaction of the intermediate amine with 3-methylphenyl isothiocyanate in the presence of a base (e.g., triethylamine) to form the thiourea moiety.
Validation : Intermediates are confirmed via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (as in ). Purity is assessed via HPLC (≥95%) .

Advanced Question: How can contradictory biological activity data arise across assays, and how should researchers address this?

Methodological Answer:
Contradictions may stem from:

  • Assay Conditions : Variability in solvent (DMSO vs. aqueous buffers), pH, or temperature affecting compound stability (see for degradation pathways).
  • Target Selectivity : Off-target interactions in cell-based vs. enzyme assays (e.g., cytochrome P450 interference).
    Resolution :
    • Dose-Response Curves : Perform assays across a broad concentration range (nM–µM).
    • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and functional cellular assays (e.g., luciferase reporters).
    • Metabolic Stability Testing : Use liver microsomes to assess half-life and metabolite interference .

Basic Question: What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies substituent patterns (e.g., indole H-3 proton at δ 7.2–7.5 ppm). 19F^{19}F-NMR confirms fluorination at C-5 (δ -120 to -125 ppm) .
  • X-Ray Crystallography : Single-crystal analysis (as in ) resolves stereochemistry and confirms the thiourea’s planar geometry (C–S bond length ~1.7 Å, N–C–N angle ~120°).
  • FT-IR : Thiourea C=S stretch at ~1250 cm1^{-1}.

Advanced Question: How can computational modeling optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (target ~3.5 for blood-brain barrier penetration) and solubility (≥50 µM).
  • Docking Studies : Align the thiourea moiety with target active sites (e.g., kinase ATP pockets) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize derivatives with low RMSD (<2 Å) .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Short-Term : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation.
  • Long-Term : Lyophilize and store at -80°C with desiccants (silica gel).
  • Avoid : Exposure to light, moisture, or temperatures >25°C (see for degradation kinetics).

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Replace furan with thiophene ( ) or indole with azaindole to assess electronic effects.

Linker Optimization : Test ethyl vs. propyl spacers for conformational flexibility.

Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., 5-fluoro) with IC50_{50} values .

Basic Question: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) at 10 µM.
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48 h exposure).
  • Solubility : Shake-flask method in PBS (pH 7.4) .

Advanced Question: How to resolve discrepancies between computational predictions and experimental binding data?

Methodological Answer:

  • Re-evaluate Force Fields : Switch from CHARMM to OPLS-AA for better thiourea parameterization.
  • Protonation States : Test alternate tautomers (e.g., thione vs. thiol) in docking.
  • Crystallographic Validation : Compare predicted poses with co-crystal structures (if available) .

Basic Question: What are the key purity criteria for this compound in peer-reviewed studies?

Methodological Answer:

  • Chromatography : HPLC purity ≥95% (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C, H, N, S within ±0.4% of theoretical values.
  • Chiral Purity : Chiral HPLC for enantiomers (if applicable) .

Advanced Question: How to assess metabolic stability and identify major metabolites?

Methodological Answer:

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL, 37°C, 1 h).
  • LC-MS/MS : Monitor parent compound depletion (t1/2_{1/2}) and detect metabolites (e.g., hydroxylation at indole C-4).
  • CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.